molecular formula C12H15NO4 B2898467 N-(2,4,5-Trimethoxyphenyl)prop-2-enamide CAS No. 2305339-40-4

N-(2,4,5-Trimethoxyphenyl)prop-2-enamide

Cat. No.: B2898467
CAS No.: 2305339-40-4
M. Wt: 237.255
InChI Key: ZHTSMNWDNVRHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4,5-Trimethoxyphenyl)prop-2-enamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. The molecular formula of this compound is C12H15NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-Trimethoxyphenyl)prop-2-enamide typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4,5-Trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The methoxy groups on the phenyl ring may play a crucial role in enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4,5-Trimethoxyphenyl)prop-2-enamide: Similar structure but with different positions of the methoxy groups.

    3,4,5-Trimethoxycinnamamide: Contains a cinnamamide moiety instead of a prop-2-enamide moiety.

Uniqueness

N-(2,4,5-Trimethoxyphenyl)prop-2-enamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

N-(2,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-5-12(14)13-8-6-10(16-3)11(17-4)7-9(8)15-2/h5-7H,1H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTSMNWDNVRHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.